Ethyl 3-azidopropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

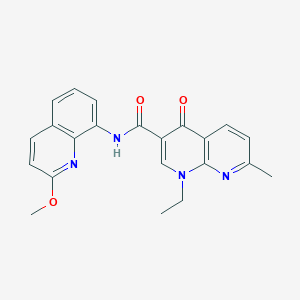

Ethyl 3-azidopropanoate is a compound that comprises an ethyl ester and a terminal azide group with a 2-carbon linker . The azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The methyl ester groups can be hydrolyzed, reduced, or substituted under different conditions .

Synthesis Analysis

The synthesis of Ethyl 3-azidopropanoate involves several methods . One method involves the reaction with tris-(2-chloro-ethyl)-amine and triethylamine in benzene at 80°C for 8 hours . The yield of this reaction is approximately 90% .Aplicaciones Científicas De Investigación

Ethyl 3-azidopropanoate: A Comprehensive Analysis of Scientific Research Applications

Click Chemistry: Ethyl 3-azidopropanoate contains an ethyl ester and a terminal azide group, which can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. This reaction is pivotal in bioconjugation and the synthesis of complex molecules .

Synthesis of Heterocycles: The azide group in Ethyl 3-azidopropanoate is instrumental in synthesizing various heterocycles, including five-member rings with one heteroatom like pyrroles and those with two heteroatoms such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

[3+m]-Cycloaddition Reactions: This compound plays a role in [3+m]-cycloaddition reactions involving azaoxyallyl cations as the 3-atom units, which are a powerful method for synthesizing nitrogen-containing heterocycles .

Multicomponent Synthesis: Ethyl 3-azidopropanoate can be used in multicomponent synthesis processes to create complex heterocycles, which are valuable in pharmaceutical and biological research .

Modification of Ester Groups: The methyl ester groups present in Ethyl 3-azidopropanoate can be hydrolyzed, reduced, or substituted under different conditions to yield various derivatives for research applications .

Infrared Spectroscopy: In scientific research, Ethyl 3-azidopropanoate can be analyzed using infrared spectroscopy to study its molecular vibrations and chemical bonds .

Mecanismo De Acción

Target of Action

Ethyl 3-azidopropanoate is a compound that comprises an ethyl ester and a terminal azide group with a 2-carbon linker . The primary targets of this compound are molecules with alkyne, BCN, and DBCO groups . These groups can react with the azide group of Ethyl 3-azidopropanoate via Click Chemistry .

Mode of Action

The azide group in Ethyl 3-azidopropanoate reacts with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction allows the compound to bind to its targets and exert its effects. The methyl ester groups can be hydrolyzed, reduced, or substituted under different conditions .

Biochemical Pathways

The formation of a stable triazole linkage suggests that it may influence pathways involving molecules with alkyne, bcn, and dbco groups

Pharmacokinetics

The compound’s ability to form stable triazole linkages suggests that it may have good stability and bioavailability

Result of Action

The formation of a stable triazole linkage suggests that it may alter the function of its target molecules

Action Environment

The action of Ethyl 3-azidopropanoate may be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could affect the compound’s stability and efficacy

Propiedades

IUPAC Name |

ethyl 3-azidopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-2-10-5(9)3-4-7-8-6/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLPCLPOFWYNPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate](/img/structure/B2940866.png)

![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940867.png)

![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2940870.png)

![N-(sec-butyl)-3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2940872.png)

![2-Hydroxy-5-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid](/img/structure/B2940873.png)

![5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2940876.png)

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/no-structure.png)